D,L Carnitine-d9 Chloride
Overview
Description
DL-Carnitine-d9 (chloride) is a deuterium-labeled form of DL-Carnitine chloride. It is a racemic mixture of D- and L-carnitine, which are essential for the β-oxidation of fatty acids. This compound is primarily used as an internal standard for the quantification of carnitine in various biological and chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of DL-Carnitine-d9 (chloride) involves the use of deuterium-labeled precursors. The reaction conditions typically involve controlled temperatures and the use of solvents like glacial acetic acid to achieve high purity and yield .
Industrial Production Methods
Industrial production of DL-Carnitine-d9 (chloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. The use of advanced techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) is common for quality assurance .
Chemical Reactions Analysis
Types of Reactions
DL-Carnitine-d9 (chloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of DL-Carnitine-d9 (chloride) can lead to the formation of carnitine derivatives with altered functional groups .
Scientific Research Applications
DL-Carnitine-d9 (chloride) has a wide range of scientific research applications, including:
Mechanism of Action
DL-Carnitine-d9 (chloride) exerts its effects by participating in the transport of fatty acids into the mitochondrial matrix, where β-oxidation occurs. This process is essential for the production of energy in cells. The compound interacts with molecular targets like carnitine acyltransferase and pathways involved in fatty acid metabolism .
Comparison with Similar Compounds
Similar Compounds
L-Carnitine: The naturally occurring form of carnitine, essential for fatty acid metabolism.
D-Carnitine: The enantiomer of L-carnitine, with different biological effects.
Acetyl-L-Carnitine: An acetylated form of L-carnitine, used for its potential neuroprotective effects.
Uniqueness
DL-Carnitine-d9 (chloride) is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical studies. Its racemic nature allows for the study of both D- and L-carnitine’s effects, providing comprehensive insights into carnitine metabolism .
Properties
IUPAC Name |
(3-carboxy-2-hydroxypropyl)-tris(trideuteriomethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/i1D3,2D3,3D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCENBLGFBQJM-KYRNGWDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CC(CC(=O)O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661857 | |
Record name | 3-Carboxy-2-hydroxy-N,N,N-tris[(~2~H_3_)methyl]propan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219386-75-0 | |
Record name | 3-Carboxy-2-hydroxy-N,N,N-tris[(~2~H_3_)methyl]propan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1219386-75-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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